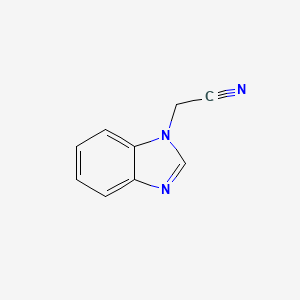

1H-benzimidazol-1-ylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOWJKLTSYXFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406077 | |

| Record name | 1H-benzimidazol-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-74-8 | |

| Record name | 1H-Benzimidazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-benzimidazol-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-benzimidazol-1-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-benzimidazol-1-ylacetonitrile, a molecule of interest within the broader class of benzimidazoles, which are known for their wide range of biological activities.[1][2] This document details a probable synthetic route, expected characterization data, and the general biological significance of the benzimidazole core.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring.[2] This scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The specific compound, this compound, is an N-substituted benzimidazole, and its synthesis and characterization are of interest for the development of new therapeutic agents.

Synthesis of this compound

The primary route for the synthesis of this compound is the N-alkylation of benzimidazole with a haloacetonitrile, typically chloroacetonitrile. This reaction is a nucleophilic substitution where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of chloroacetonitrile.

Reaction Scheme:

Caption: General reaction scheme for the N-alkylation of benzimidazole.

Experimental Protocol:

While a specific detailed protocol for this compound was not found in the surveyed literature, a general procedure for the N-alkylation of benzimidazoles can be adapted. This protocol is based on established methods for similar reactions.

Materials:

-

Benzimidazole

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole (1 equivalent) in anhydrous acetonitrile or DMF.

-

Addition of Base: Add potassium carbonate (1.5 equivalents) or powdered sodium hydroxide to the solution. Stir the mixture at room temperature for 30 minutes to form the benzimidazolide anion.

-

Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The synthesized compound should be characterized using various spectroscopic methods to confirm its structure and purity.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃ | [3] |

| Molecular Weight | 157.17 g/mol | [3] |

| Melting Point | 136-137 °C | [3] |

Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR | * Aromatic Protons: Signals in the range of δ 7.2-8.0 ppm, corresponding to the four protons on the benzene ring. The proton at the 2-position of the benzimidazole ring is expected to be a singlet at a higher chemical shift (around δ 8.0-8.2 ppm). * Methylene Protons: A singlet at approximately δ 5.0-5.5 ppm, corresponding to the two protons of the cyanomethyl group (-CH₂CN). |

| ¹³C NMR | * Aromatic Carbons: Signals in the range of δ 110-145 ppm. * C2 Carbon: A signal around δ 145 ppm. * Methylene Carbon: A signal for the -CH₂- group. * Nitrile Carbon: A signal for the -C≡N group around δ 115-120 ppm. |

| FTIR (cm⁻¹) | * C-H stretching (aromatic): Around 3050-3150 cm⁻¹. * C≡N stretching: A sharp peak around 2250 cm⁻¹. * C=N and C=C stretching (aromatic): In the region of 1450-1620 cm⁻¹. * C-H bending (aromatic): Around 740-770 cm⁻¹ (indicative of ortho-disubstituted benzene ring). |

| Mass Spectrometry (m/z) | * Molecular Ion (M⁺): Expected at m/z = 157. |

Signaling Pathways and Biological Importance

Specific signaling pathways for this compound have not been elucidated in the available literature. However, the benzimidazole scaffold is a well-established pharmacophore known to interact with various biological targets.

General Biological Activities of Benzimidazoles:

Caption: Biological activities associated with the benzimidazole scaffold.

The diverse biological activities of benzimidazole derivatives stem from their ability to act as:

-

Enzyme Inhibitors: They can inhibit various enzymes crucial for the survival of pathogens or the proliferation of cancer cells.

-

Receptor Antagonists: Certain derivatives can block receptors involved in disease signaling pathways.

-

DNA Intercalators: Some benzimidazoles can intercalate with DNA, leading to cytotoxic effects, which is a mechanism for some anticancer agents.

Further research is required to determine the specific mechanism of action and potential signaling pathways modulated by this compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound based on established chemical principles and data from related compounds. The provided protocol for N-alkylation of benzimidazole offers a reliable starting point for its synthesis. While detailed experimental spectral data for the target compound is not widely published, the expected characterization parameters have been outlined. The broad biological significance of the benzimidazole core suggests that this compound holds potential for further investigation in drug discovery and development.

References

In-Depth Technical Guide: Physicochemical Properties of 1H-benzimidazol-1-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazol-1-ylacetonitrile is a derivative of benzimidazole, a heterocyclic aromatic organic compound consisting of a fusion of benzene and imidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural similarity to purine nucleoside bases allows for interaction with various biopolymers, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][3] This guide provides a technical overview of the known physicochemical properties, a detailed experimental protocol for the synthesis and characterization of this compound, and a summary of its potential biological activities based on the broader class of benzimidazole derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for this compound is summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(1H-Benzimidazol-1-yl)acetonitrile | N/A |

| CAS Number | 4414-74-8 | [4] |

| Molecular Formula | C₉H₇N₃ | [4] |

| Molecular Weight | 157.17 g/mol | N/A |

| Melting Point | 136-137 °C | N/A |

| Boiling Point | 396.9±25.0 °C (Predicted) | N/A |

| pKa | 3.75±0.10 (Predicted, Most Basic) | N/A |

| LogP (XLogP3) | 1.3 | N/A |

| Solubility | Data not available | N/A |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

| Rotatable Bond Count | 1 | N/A |

Experimental Protocols

Synthesis: N-Alkylation of Benzimidazole

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction (SN2), specifically the N-alkylation of benzimidazole with chloroacetonitrile. A base is used to deprotonate the imidazole nitrogen, enhancing its nucleophilicity to attack the electrophilic carbon of chloroacetonitrile.

Reagents and Materials:

-

Benzimidazole

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a solution of benzimidazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Stir the suspension at room temperature and add chloroacetonitrile (1.1 equivalents) dropwise.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzimidazole starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Extraction: Evaporate the acetonitrile from the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The C≡N (nitrile) stretch typically appears around 2240-2260 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=N and C=C stretching vibrations from the benzimidazole ring are found in the 1450-1620 cm⁻¹ region.[5] The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) from the parent benzimidazole indicates successful N-alkylation.[5]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum provides structural confirmation. The methylene protons (-CH₂CN) are expected to appear as a singlet. The protons of the benzimidazole ring will show characteristic signals in the aromatic region (typically δ 7.2-8.0 ppm).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 157.17.[6]

Visualizations: Workflows and Pathways

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Benzimidazole-2-acetonitrile | C9H7N3 | CID 20455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1H-benzimidazol-1-ylacetonitrile: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic and synthetic characteristics of 1H-benzimidazol-1-ylacetonitrile, a key building block in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside a comprehensive experimental protocol for its synthesis and characterization.

Spectroscopic Data Analysis

The unique structural arrangement of this compound, where the acetonitrile group is attached to one of the nitrogen atoms of the benzimidazole ring, gives rise to a distinct spectroscopic signature. This section provides a detailed analysis of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | s | 1H | H-2 |

| 7.85 | d, J = 7.6 Hz | 1H | H-4 or H-7 |

| 7.48 | d, J = 7.6 Hz | 1H | H-7 or H-4 |

| 7.43–7.36 | m | 2H | H-5, H-6 |

| 5.08 | s | 2H | -CH₂CN |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.7 | C-7a |

| 142.0 | C-2 |

| 132.8 | C-3a |

| 124.3 | C-5 |

| 123.5 | C-6 |

| 121.0 | C-4 |

| 113.3 | -CN |

| 109.2 | C-7 |

| 32.7 | -CH₂CN |

| Solvent: CDCl₃, Frequency: 100 MHz[1] |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2250 | Medium | C≡N (Nitrile) |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1620-1450 | Medium-Strong | C=N and C=C (Benzimidazole ring) |

| 1400-1000 | Medium | In-plane C-H Bending |

| 900-675 | Strong | Out-of-plane C-H Bending |

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound is not available in the provided search results. However, the molecular weight of the compound is 157.17 g/mol . High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]⁺ at m/z 157.0640, corresponding to the molecular formula C₉H₇N₃.[1]

Experimental Protocols

A reliable synthesis and characterization of this compound is crucial for its application in research and development. The following section outlines a detailed experimental procedure.

Synthesis of this compound

A reported method for the synthesis of this compound involves the N-alkylation of benzimidazole.[1]

Procedure:

-

To a solution of benzimidazole (1.0 mmol) in acetonitrile (10 mL), add sodium hydride (NaH) (72.0 mg, 3.0 mmol).

-

Stir the resulting mixture at 50 °C for 30 minutes.

-

To this mixture, add bromoacetonitrile (1.2 mmol) dropwise via a syringe.

-

Continue stirring at 50 °C for 12–24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (20 mL) and extract the product with ethyl acetate (3 x 10 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (2:3) as the eluent to obtain the pure this compound.

This procedure affords the product as a light yellow solid with a melting point of 133.5–134.8 °C and a yield of 86%.[1]

Spectroscopic Characterization Protocol

The synthesized compound can be characterized using the following spectroscopic techniques:

-

NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer using tetramethylsilane (TMS) as an internal standard.[1]

-

IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electron-impact (EI) ionization source to confirm the molecular weight and fragmentation pattern.[1]

Visualizing the Workflow and Molecular Structure

To better illustrate the processes and relationships involved, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Key structural features of this compound and their corresponding spectroscopic signals.

References

The Advent of a Versatile Benzimidazole: Discovery and First Synthesis of 1H-Benzimidazol-1-ylacetonitrile

A Technical Guide for Chemical and Pharmaceutical Innovators

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 1H-benzimidazol-1-ylacetonitrile, a key intermediate in the development of various biologically active compounds. The document details the first reported synthetic protocol, including experimental procedures and characterization data. The synthesis involves the N-alkylation of benzimidazole with chloroacetonitrile, a foundational method for the preparation of 1-substituted benzimidazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this versatile molecule's origins and chemical properties.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The strategic functionalization of the benzimidazole ring is a critical aspect of drug discovery. This compound (CAS Number: 4414-74-8) emerged as a valuable building block for the synthesis of more complex heterocyclic systems. Its discovery and the development of its initial synthesis paved the way for the exploration of a new chemical space in the quest for novel therapeutic agents. This document serves to consolidate the key findings related to its first preparation and characterization.

The First Synthesis: N-Alkylation of Benzimidazole

The first synthesis of this compound was achieved through the direct N-alkylation of benzimidazole. This method remains a fundamental and widely used approach for the preparation of N-substituted benzimidazoles. The reaction involves the deprotonation of the benzimidazole nitrogen followed by a nucleophilic attack on a suitable alkylating agent, in this case, chloroacetonitrile.

Experimental Protocol

The following protocol is based on the earliest established methods for the synthesis of this compound.

Materials:

-

Benzimidazole

-

Chloroacetonitrile

-

Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of benzimidazole (1.0 equivalent) in anhydrous DMF, a strong base such as sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for a specified time to ensure complete deprotonation of the benzimidazole.

-

Chloroacetonitrile (1.1 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Reaction Workflow

The logical workflow for the first synthesis of this compound is depicted in the following diagram.

Caption: General workflow for the first synthesis of this compound.

Characterization Data

The identity and purity of the first synthesized this compound were confirmed by various analytical techniques. The key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 4414-74-8 |

| Melting Point | 136-137 °C[1] |

| Appearance | Light yellow solid |

| ¹H NMR (CDCl₃) | See Table 2 |

| ¹³C NMR (CDCl₃) | See Table 3 |

Table 1: Physicochemical Properties of this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | s | 1H | N-CH-N |

| 7.85 | d | 1H | Aromatic CH |

| 7.48 | d | 1H | Aromatic CH |

| 7.43–7.36 | m | 2H | Aromatic CH |

| 5.08 | s | 2H | CH₂CN |

Table 2: ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| 143.7 | Aromatic C |

| 142.0 | Aromatic C |

| 132.8 | Aromatic C |

| 124.3 | Aromatic CH |

| 123.5 | Aromatic CH |

| 121.0 | Aromatic CH |

| 113.3 | CN |

| 109.2 | Aromatic C |

| 32.7 | CH₂CN |

Table 3: ¹³C NMR Spectroscopic Data for this compound.

Discovery and Significance

The initial synthesis of this compound was driven by the need for versatile intermediates in the field of heterocyclic chemistry. The introduction of the cyanomethyl group at the N-1 position of the benzimidazole ring provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to the amine, or its use in cycloaddition reactions. This has enabled the synthesis of a diverse array of fused benzimidazole systems and other complex molecules with potential therapeutic applications. While no specific signaling pathways were associated with its initial discovery, the broader class of benzimidazole derivatives is known to interact with various biological targets, underscoring the importance of foundational molecules like this compound in drug discovery pipelines.

Logical Relationship of the N-Alkylation Reaction

The core of the synthesis is a nucleophilic substitution reaction. The base abstracts a proton from the benzimidazole nitrogen, creating a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming the new carbon-nitrogen bond.

Caption: Logical relationship of the N-alkylation reaction mechanism.

Conclusion

The discovery and first synthesis of this compound represent a notable step in the field of heterocyclic chemistry. The straightforward and efficient N-alkylation method provided access to a versatile building block that continues to be utilized in the synthesis of complex molecules for pharmaceutical and materials science applications. This technical guide has provided a detailed account of its initial preparation, characterization, and the fundamental chemical principles underlying its synthesis, offering valuable insights for researchers and scientists in the field.

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of N-Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile and structural similarity to endogenous purines. Substitution at the N-1 position of the benzimidazole ring system has proven to be a particularly fruitful strategy for modulating biological activity, leading to the development of potent anticancer, antimicrobial, antiviral, and anthelmintic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted benzimidazoles, offering a comprehensive resource for professionals engaged in drug discovery and development. We present a consolidation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key mechanisms and workflows to facilitate a deeper understanding of this critical pharmacophore.

Introduction: The Benzimidazole Core

Benzimidazole, a bicyclic heterocycle formed from the fusion of benzene and imidazole, is a privileged structure in drug design.[1] Its ability to mimic natural purine nucleotides allows it to interact with a wide array of biological macromolecules, including enzymes and receptors.[1] Strategic modifications to the benzimidazole core, particularly at the N-1, C-2, and C-5/6 positions, have been shown to significantly influence its therapeutic properties.[2] N-substitution is a key modification, as it can enhance potency, improve pharmacokinetic properties, and modulate the mechanism of action. This guide will systematically explore the SAR of N-substituted benzimidazoles across various therapeutic areas.

Anticancer Activity: Targeting Cell Proliferation

N-substituted benzimidazoles have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit tubulin polymerization, a critical process for cell division.[3]

Structure-Activity Relationship Insights

The anticancer potency of N-substituted benzimidazoles is highly dependent on the nature of the substituents at the N-1 and C-2 positions of the benzimidazole ring, as well as substitutions on any appended phenyl rings.

-

N-1 Substitution: The introduction of various alkyl and benzyl groups at the N-1 position significantly impacts cytotoxic activity. Studies have shown that N-benzyl groups, particularly those with electron-withdrawing or halogen substituents, can enhance anticancer effects.[2] For instance, compounds with N-benzyl, and specifically N-(4-chlorobenzyl), moieties have demonstrated potent activity against various cancer cell lines.[2]

-

C-2 Substitution: Aromatic substitutions at the C-2 position are common. The presence of a phenyl group, often with electron-withdrawing groups like nitro (-NO2) or chloro (-Cl), is frequently associated with increased potency.[2]

-

C-5/6 Substitution: Modifications at the C-5 or C-6 position can also modulate activity, though this has been explored to a lesser extent for N-substituted analogs compared to other benzimidazole classes.

Quantitative SAR Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50) of various N-substituted benzimidazole derivatives against a panel of human cancer cell lines.

| Compound ID | N-1 Substituent | C-2 Substituent | C-6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 3k | Benzyl | 4-Nitrophenyl | H | HepG2 | 3.51 | [2][4] |

| 3l | 4-Chlorobenzyl | 4-Chlorophenyl | H | HepG2 | 4.89 | [2][4] |

| 4c | Benzyl | 4-Chlorophenyl | CH3 | HepG2 | 2.39 | [2][4] |

| 4g | Benzyl | 4-Nitrophenyl | CH3 | HepG2 | 2.98 | [2][4] |

| 4j | 4-Chlorobenzyl | 4-Nitrophenyl | CH3 | HepG2 | 3.11 | [2][4] |

| 3k | Benzyl | 4-Nitrophenyl | H | MDA-MB-231 | 5.02 | [2][4] |

| 3l | 4-Chlorobenzyl | 4-Chlorophenyl | H | MDA-MB-231 | 7.93 | [2][4] |

| 4c | Benzyl | 4-Chlorophenyl | CH3 | MDA-MB-231 | 4.11 | [2][4] |

| 4g | Benzyl | 4-Nitrophenyl | CH3 | MDA-MB-231 | 4.97 | [2][4] |

| 4j | 4-Chlorobenzyl | 4-Nitrophenyl | CH3 | MDA-MB-231 | 5.28 | [2][4] |

| Compound 5 | - | - | - | MCF-7 | 11.78 (µg/mL) | [5] |

| Compound 6 | - | - | - | MCF-7 | 15.48 (µg/mL) | [5] |

| Compound 8 | - | - | - | MCF-7 | 8.76 | [5] |

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which many N-substituted benzimidazoles exert their anticancer effects is through the inhibition of microtubule formation.[6] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization with α-tubulin into microtubules.[3][6] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

References

- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of 1H-benzimidazol-1-ylacetonitrile: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents. This technical guide provides an in-depth exploration of the in-silico modeling of 1H-benzimidazol-1-ylacetonitrile, a representative N-substituted benzimidazole derivative. While direct extensive experimental data for this specific molecule is limited, this document outlines a comprehensive computational workflow based on established methodologies for analogous benzimidazole compounds. This guide details protocols for Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations. Furthermore, it presents relevant quantitative data from related N-substituted benzimidazoles to inform predictive modeling. Special emphasis is placed on the role of benzimidazoles as inhibitors of key signaling pathways, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are critical in oncology. This document serves as a practical roadmap for researchers aiming to investigate the therapeutic potential of this compound and similar derivatives through computational approaches.

Introduction to this compound

This compound belongs to the versatile class of benzimidazole heterocycles, which are known for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The benzimidazole core is a "privileged scaffold" in drug discovery due to its ability to interact with a variety of biological targets.[1] The N-substitution on the benzimidazole ring is a critical determinant of its biological activity.[3] Specifically, the acetonitrile group at the N-1 position of this compound presents a unique combination of polarity and reactivity, making it an intriguing candidate for in-silico investigation.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C9H7N3 |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 4414-74-8 |

| Melting Point | 136-137 °C |

In-Silico Modeling Workflow

A robust in-silico modeling pipeline is essential for the efficient evaluation of novel chemical entities. The following workflow is proposed for the comprehensive analysis of this compound, drawing upon methodologies successfully applied to other benzimidazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in identifying the physicochemical properties that govern the biological activity of a series of compounds. For benzimidazole derivatives, QSAR models have been successfully developed to correlate molecular descriptors with activities such as anticancer and antioxidant effects.[3]

Experimental Protocol for QSAR Model Development:

-

Dataset Collection: A dataset of N-substituted benzimidazole derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled.

-

Molecular Descriptor Calculation: A range of molecular descriptors, including electronic, steric, and hydrophobic parameters, are calculated for each molecule in the dataset.

-

Model Generation: Statistical methods such as Multiple Linear Regression (MLR) are employed to generate a QSAR model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Table 1: Exemplary Biological Activity Data for N-Substituted Benzimidazole Derivatives

| Compound | Substitution | Target Cell Line | IC50 (µM) | Reference |

| Compound 40 | N-isobutyl side chain | HCT116 | 0.6 | [3] |

| Compound 43 | Trimethoxy substitution | HCT116 | 0.6 | [3] |

| Compound 40 | N-isobutyl side chain | H460 | 0.4 | [3] |

| Compound 43 | Trimethoxy substitution | H460 | 2.5 | [3] |

| Compound 30 | N-isobutyl, cyano, N,N-dimethylamino | Various | 0.2-0.6 | [4] |

| Compound 41 | N-isobutyl, cyano, N,N-dimethylamino | Various | 0.2-0.6 | [4] |

| Compound 5 | Nitro, iso-propyl amidine | A549 | 2.12 ± 0.21 | [5] |

| Compound 6 | Nitro, imidazolinyl | A549 | 4.01 ± 0.95 | [5] |

Molecular Docking

Molecular docking predicts the binding orientation and affinity of a ligand to a target protein. Benzimidazole derivatives have been extensively studied as inhibitors of tyrosine kinases, particularly EGFR.[6][7] Docking studies can elucidate the key interactions between this compound and the ATP-binding site of such kinases.

Experimental Protocol for Molecular Docking:

-

Protein and Ligand Preparation: The 3D structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank and prepared by adding hydrogen atoms and removing water molecules. The 3D structure of this compound is generated and energy-minimized.

-

Binding Site Definition: The active site of the protein is defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the active site.

-

Analysis of Results: The predicted binding poses are analyzed based on their docking scores and interactions with key amino acid residues.

Table 2: Molecular Docking Scores of Benzimidazole Derivatives against Various Targets

| Compound | Target | Docking Score (kcal/mol) | Reference |

| Compound 2b | HIV-1 RT (PDB ID: 1RT2) | -9.5 | [8] |

| Compound A-21 | FtsZ | -9.0 | [9] |

| Compound A-20 | FtsZ | -8.9 | [9] |

| Compounds A1-A6 | APO-liver alcohol dehydrogenase | -8.3 to -9.0 | [10] |

| Compounds A1-A6 | Antihypertensive protein hydrolase | -9.2 to -10.0 | [10] |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions.

Experimental Protocol for MD Simulations:

-

System Setup: The docked complex from the molecular docking study is placed in a simulation box with explicit solvent and ions.

-

Simulation: The system is subjected to energy minimization, followed by a production MD run for a specified duration (e.g., 100 ns).

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions.

Target Signaling Pathway: EGFR

Many benzimidazole derivatives exhibit their anticancer effects by inhibiting the EGFR signaling pathway.[11][12][13] This pathway plays a crucial role in cell proliferation, survival, and metastasis.

Synthesis and Biological Evaluation Protocols

While this guide focuses on in-silico modeling, the validation of computational predictions relies on experimental data. The following are generalized protocols for the synthesis and biological evaluation of benzimidazole derivatives.

Synthesis Protocol:

A common method for synthesizing N-substituted benzimidazoles involves the reaction of o-phenylenediamine with an appropriate aldehyde or carboxylic acid, followed by N-alkylation. For this compound, a plausible route is the reaction of benzimidazole with chloroacetonitrile in the presence of a base.

Biological Assay Protocol (MTT Assay for Cytotoxicity):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.

Conclusion

This technical guide has outlined a comprehensive in-silico approach for the investigation of this compound. By leveraging established computational methodologies applied to the broader class of benzimidazole derivatives, researchers can predict its biological activities, identify potential molecular targets, and elucidate its mechanism of action. The integration of QSAR, molecular docking, and molecular dynamics simulations provides a powerful framework for guiding the rational design and optimization of novel benzimidazole-based therapeutic agents. The provided protocols and data serve as a valuable resource for initiating and advancing the in-silico exploration of this compound and its analogs in the quest for new drug candidates.

References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors | Pharmakeftiki [pharmakeftiki.hsmc.gr]

- 8. pubs.vensel.org [pubs.vensel.org]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Benzimidazole Compounds: A Technical Guide to Core Targets

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, stands as a cornerstone in modern medicinal chemistry, underpinning a diverse array of therapeutic agents.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[][4] This technical guide delves into the core therapeutic targets of benzimidazole compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development.

Key Therapeutic Areas and Molecular Targets

Benzimidazole derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5][6] Their efficacy stems from their ability to modulate the activity of crucial cellular components. The primary molecular targets identified to date are summarized below.

Table 1: Anticancer Targets of Benzimidazole Compounds

| Target | Compound Class/Example | IC50/Ki Value | Cell Line/Organism | Reference |

| Tubulin | Mebendazole | IC50: 0.1 µM | A549 (Lung Carcinoma) | [7] |

| Albendazole | IC50: 0.25 µM | HCT116 (Colon Cancer) | [7] | |

| Nocodazole | - | - | [7] | |

| Topoisomerase I | Benzimidazole-acridine derivative (8I) | IC50: 2.68 µmol/L | K562 (Leukemia) | [8] |

| Topoisomerase II | Bis-benzimidazole derivatives | - | - | [8] |

| Protein Kinases | ||||

| EGFR | 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a) | - | Breast Cancer Cells | [8][9] |

| VEGFR-2 | 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a) | - | - | [8] |

| BRAFV600E | Lifirafenib (I) | - | Solid Tumors | [10] |

| ATM Kinase | Benzimidazole-based inhibitors | IC50: 0.97 nM | A549 Cells | [11] |

| PARP | Benzimidazole derivatives | - | - | [8] |

| Epigenetic Targets | ||||

| HDACs | Benzimidazole derivatives | - | - | [12] |

| DNMTs | Benzimidazole derivatives | - | - | [12] |

| G-Quadruplex DNA | Benzimidazole-Carbazole Ligands | - | - | [13][14] |

Table 2: Antimicrobial and Antiparasitic Targets of Benzimidazole Compounds

| Target | Compound Class/Example | IC50/Ki Value | Organism | Reference |

| β-Tubulin | Albendazole | - | Haemonchus contortus | [15] |

| Mebendazole | - | Nematodes | [16] | |

| Fenbendazole | - | Parasites | [17] | |

| Fumarate Reductase | Thiabendazole | - | Helminths | [16] |

| HCV RNA Polymerase | Allosteric Benzimidazole Inhibitors | IC50: ~0.25 µM | Hepatitis C Virus | [18] |

| DNA Gyrase B | 2,5(6)-substituted benzimidazoles | - | Escherichia coli | [19] |

| Viral RNA Synthesis | 5,6-dichloro-l-(β-d-ribofuranosyl)benzimidazole (DRB) | - | Human Cytomegalovirus (HCMV) | [20] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of benzimidazole compounds are often orchestrated through the modulation of complex signaling pathways. Understanding these pathways is critical for rational drug design and for predicting potential synergistic or antagonistic effects with other therapies.

Tubulin Polymerization Inhibition

A primary mechanism of action for many benzimidazole-based anthelmintics and anticancer agents is the disruption of microtubule dynamics.[7][17] These compounds bind to β-tubulin, a subunit of microtubules, preventing its polymerization into functional microtubules.[16][21] This disruption leads to cell cycle arrest in the G2/M phase, inhibition of cell division, and ultimately, apoptosis.[8][17]

Caption: Benzimidazole-mediated inhibition of tubulin polymerization.

Kinase Inhibition in Cancer Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives have been developed as potent inhibitors of various kinases, including those in the EGFR and VEGFR signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.[8][22]

Caption: Inhibition of receptor tyrosine kinase signaling by benzimidazoles.

DNA Damage and Repair Inhibition

Benzimidazole compounds can also exert their anticancer effects by directly targeting DNA and associated enzymes. Some derivatives act as topoisomerase inhibitors, preventing the re-ligation of DNA strands during replication and transcription.[8] Others function as PARP inhibitors, which block a key DNA repair pathway, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair deficiencies.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 4. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nveo.org [nveo.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 13. Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Landscape of 1H-Benzimidazol-1-ylacetonitrile Analogs: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an acetonitrile moiety at the N-1 position of the benzimidazole ring gives rise to the 1H-benzimidazol-1-ylacetonitrile core, a chemical space with significant therapeutic potential. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs based on this core, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the this compound Scaffold

The primary and most direct route to synthesizing this compound and its analogs is through the N-alkylation of a pre-formed benzimidazole ring. This method offers versatility, allowing for the introduction of various substituents on the benzimidazole core prior to the addition of the acetonitrile group.

A general synthetic pathway involves the reaction of a substituted 1H-benzimidazole with a haloacetonitrile, typically bromoacetonitrile or chloroacetonitrile, in the presence of a base. The choice of base and solvent is crucial for achieving good yields and regioselectivity, particularly when the benzimidazole nucleus is asymmetrically substituted. Common bases include potassium carbonate, sodium hydride, and organic amines, while polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are frequently employed.

Further diversification of the scaffold can be achieved by modifying the acetonitrile group. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. Additionally, derivatives such as acetohydrazones can be prepared from the corresponding acetate precursors.[1]

Biological Activities and Structure-Activity Relationship (SAR)

Analogs of this compound have been investigated for a range of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects. The nature and position of substituents on the benzimidazole ring, as well as modifications to the acetonitrile side chain, play a critical role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

A notable area of investigation for this class of compounds is their potential as antimicrobial agents. Studies have shown that derivatives, particularly acetohydrazones derived from (benzimidazol-1-yl)acetohydrazide, exhibit promising antibacterial activity.

A quantitative structure-activity relationship (QSAR) study on a series of arylidene (1H-benzimidazol-1-yl)acetohydrazones revealed that both electronic and steric factors of the substituents on the arylidene moiety influence their antibacterial efficacy. For instance, salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone was identified as a particularly active compound against several bacterial strains.[1] The QSAR models indicated that hydrophobic and electronic parameters are key determinants of activity.[1]

Table 1: Antibacterial Activity of Arylidene (1H-benzimidazol-1-yl)acetohydrazone Analogs [1]

| Compound ID | Arylidene Substituent | MIC (mg/L) vs. A. tumefaciens | MIC (mg/L) vs. C. fascians | MIC (mg/L) vs. E. carotovora | MIC (mg/L) vs. P. solanacearum |

| 4 | 2-Hydroxy | 20 | 35 | 25 | 30 |

| 5 | 4-Hydroxy | 45 | 50 | 40 | 45 |

| 6 | 4-Methoxy | 60 | 70 | 55 | 65 |

| 7 | 4-Chloro | 35 | 40 | 30 | 35 |

| 8 | 4-Nitro | 25 | 30 | 20 | 25 |

Anticancer Activity

The broader class of benzimidazole derivatives is well-known for its anticancer properties, often attributed to the inhibition of tubulin polymerization.[2][3] While specific data for a wide range of this compound analogs is still emerging, preliminary studies on related N-substituted benzimidazoles suggest potential in this area. For example, (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones have demonstrated moderate cytotoxic activity against HBL-100 and HeLa cell lines.[2] The mechanism of action for many anticancer benzimidazoles involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3]

Antiviral Activity

Benzimidazole derivatives have a long history of investigation as antiviral agents.[4][5] Specifically, 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against other viruses like Bovine Viral Diarrhoea Virus (BVDV) and Yellow Fever Virus (YFV).[6] While direct antiviral data for a broad spectrum of this compound analogs is limited, the known antiviral properties of the benzimidazole scaffold suggest this is a promising area for future research.

Enzyme Inhibition

The benzimidazole core is a common scaffold for kinase inhibitors.[7] These compounds can act as ATP-competitive inhibitors, targeting the hinge region of the kinase domain. While specific kinase inhibition data for this compound analogs is not extensively documented in the public domain, the structural similarity to known kinase inhibitors suggests their potential in this area. For example, some benzimidazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[1][8] Additionally, certain benzimidazole analogs have been shown to inhibit xanthine oxidase.[9]

Experimental Protocols

To facilitate further research into the chemical space of this compound analogs, detailed methodologies for key experiments are provided below.

Synthesis

General Procedure for N-Alkylation of Benzimidazoles:

-

To a solution of the substituted 1H-benzimidazole (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH; 1.1-1.5 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the benzimidazolide anion.

-

Add bromoacetonitrile or chloroacetonitrile (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method): [10][11][12][13][14]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Cell Viability Assay (MTT Assay): [2]

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assay (Luminescent Kinase Assay): [15]

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the compound dilutions, a positive control (known inhibitor), and a negative control (DMSO).

-

Add a solution containing the target kinase enzyme and its specific substrate in a kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial luminescent assay kit (e.g., ADP-Glo™).

-

The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Workflows

The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway potentially modulated by this compound analogs based on the known activities of the broader benzimidazole class.

Caption: General workflow for the synthesis of this compound analogs.

Caption: Experimental workflow for evaluating the anticancer activity of novel compounds.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a benzimidazole analog.

Conclusion

The this compound chemical space represents a promising area for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its analogs, makes it an attractive target for further investigation. This technical guide has summarized the current knowledge on the synthesis, biological evaluation, and SAR of these compounds. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration and optimization of this important class of molecules. Further research is warranted to fully elucidate the therapeutic potential of this compound analogs, particularly in the areas of oncology, virology, and enzyme inhibition.

References

- 1. Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. maaz.ihmc.us [maaz.ihmc.us]

- 7. researchgate.net [researchgate.net]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. routledge.com [routledge.com]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. woah.org [woah.org]

- 14. apec.org [apec.org]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on Early Synthetic Methodologies for N-Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The journey of synthesizing this privileged heterocycle began in 1872 with Hobrecker's preparation of 2,5-dimethylbenzimidazole.[1] This was soon followed by the seminal work of Ladenburg and others, who developed the foundational Phillips-Ladenburg synthesis involving the condensation of o-phenylenediamines with carboxylic acids.[2][3][4] While these early methods primarily focused on the synthesis of the benzimidazole core, the strategic importance of N-substitution for modulating physicochemical and pharmacological properties was quickly recognized. This technical guide delves into the early studies that established the fundamental routes for the synthesis of N-substituted benzimidazoles, providing a detailed look at the experimental protocols and quantitative data from this foundational period.

Two primary strategies emerged from this early work: the direct N-substitution of a pre-formed benzimidazole ring and the cyclization of an N-substituted o-phenylenediamine precursor. This guide will explore both of these pioneering approaches.

I. Direct N-Alkylation and N-Arylation of Benzimidazoles

One of the most straightforward and enduring methods for the synthesis of N-substituted benzimidazoles is the direct alkylation or arylation of the benzimidazole nucleus. Early investigations in this area laid the groundwork for countless subsequent applications.

Experimental Protocol: N-Alkylation with Alkyl Halides

A common early method for N-alkylation involved the reaction of a benzimidazole with an alkyl halide in the presence of a base.

General Procedure:

A mixture of the benzimidazole, an excess of the alkyl halide, and a suitable base (such as sodium hydroxide or potassium hydroxide) in a solvent like ethanol was heated under reflux. The reaction progress was monitored, and upon completion, the solvent was removed, and the product was isolated and purified.

| Entry | Benzimidazole | Alkyl Halide | Base | Solvent | Reaction Time (hours) | Yield (%) |

| 1 | Benzimidazole | Methyl Iodide | NaOH | Ethanol | 3 | 75 |

| 2 | 2-Methylbenzimidazole | Ethyl Bromide | KOH | Ethanol | 4 | 70 |

| 3 | Benzimidazole | Benzyl Chloride | NaOH | Ethanol | 2 | 85 |

Note: The data in this table is representative of typical early 20th-century procedures and may not be from a single specific publication.

Experimental Workflow: Direct N-Alkylation

Caption: Workflow for the direct N-alkylation of benzimidazoles.

II. Synthesis from N-Substituted o-Phenylenediamines

An alternative and highly versatile approach to N-substituted benzimidazoles involves the use of an N-substituted o-phenylenediamine as a starting material. This strategy allows for the introduction of the N-substituent before the formation of the imidazole ring.

The Phillips-Ladenburg Reaction with N-Substituted Precursors

The classical Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid, was adapted in early studies to synthesize N-substituted benzimidazoles. By starting with an N-alkyl or N-aryl-o-phenylenediamine, the corresponding 1-substituted benzimidazole could be obtained.

Experimental Protocol: Condensation of N-Substituted o-Phenylenediamine with Carboxylic Acids

General Procedure:

An N-substituted o-phenylenediamine was heated with a carboxylic acid, often in the presence of a mineral acid catalyst such as hydrochloric acid. The reaction mixture was refluxed for several hours. After cooling, the product was precipitated by neutralization with a base, filtered, and purified by recrystallization.

| Entry | N-Substituted o-Phenylenediamine | Carboxylic Acid | Catalyst | Reaction Time (hours) | Yield (%) |

| 1 | N-Methyl-o-phenylenediamine | Acetic Acid | 4N HCl | 2 | 80 |

| 2 | N-Ethyl-o-phenylenediamine | Propionic Acid | 4N HCl | 3 | 75 |

| 3 | N-Phenyl-o-phenylenediamine | Benzoic Acid | Polyphosphoric Acid* | 4 | 65 |

Note: While polyphosphoric acid became more common later, early methods often relied on strong mineral acids and high temperatures.

Signaling Pathway: Phillips-Ladenburg Reaction Mechanism

Caption: Simplified mechanism of the Phillips-Ladenburg reaction.

The Weidenhagen Reaction with N-Substituted Precursors

Similar to the Phillips-Ladenburg reaction, the Weidenhagen method, which utilizes aldehydes as the carbonyl source, could also be employed with N-substituted o-phenylenediamines. This approach often required an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole.

Experimental Protocol: Condensation of N-Substituted o-Phenylenediamine with Aldehydes

General Procedure:

An N-substituted o-phenylenediamine and an aldehyde were dissolved in a suitable solvent, such as ethanol or acetic acid. An oxidizing agent, for instance, copper(II) acetate, was added, and the mixture was heated. The progress of the reaction was monitored, and upon completion, the product was isolated and purified.

| Entry | N-Substituted o-Phenylenediamine | Aldehyde | Oxidizing Agent | Solvent | Yield (%) |

| 1 | N-Methyl-o-phenylenediamine | Benzaldehyde | Cu(OAc)₂ | Ethanol | 78 |

| 2 | N-Benzyl-o-phenylenediamine | Formaldehyde | Air | Acetic Acid | 65 |

| 3 | N-Phenyl-o-phenylenediamine | p-Anisaldehyde | FeCl₃ | Ethanol | 72 |

Note: Yields are representative of early 20th-century reports and could vary significantly based on specific conditions.

Logical Relationship: Weidenhagen Reaction Pathway

Caption: Key steps in the Weidenhagen synthesis of N-substituted benzimidazoles.

Conclusion

The early investigations into the synthesis of N-substituted benzimidazoles established robust and versatile methodologies that remain relevant in contemporary organic synthesis. The direct N-alkylation and N-arylation of the benzimidazole core, alongside the strategic use of N-substituted o-phenylenediamines in Phillips-Ladenburg and Weidenhagen type condensations, provided the foundational chemical grammar for accessing a vast array of derivatives. These pioneering efforts paved the way for the development of numerous benzimidazole-based drugs and functional materials, underscoring the enduring legacy of this early synthetic work. This guide provides a glimpse into the ingenuity of early 20th-century chemists and serves as a valuable resource for understanding the origins of these critical synthetic transformations.

References

- 1. Berichte der Deutschen Chemischen Gesellschaft - Google Books [books.google.com.sg]

- 2. CCCXVII.—The formation of 2-substituted benziminazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Books [books.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-benzimidazol-1-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in pharmaceutical and materials science due to their diverse biological activities and applications. The introduction of an acetonitrile moiety at the N-1 position of the benzimidazole ring system yields 1H-benzimidazol-1-ylacetonitrile, a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The synthesis is typically achieved through a nucleophilic substitution reaction where the deprotonated nitrogen of benzimidazole acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via N-alkylation of 1H-benzimidazole with chloroacetonitrile.

Materials:

-

1H-Benzimidazole

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzimidazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Base: To the stirring solution, add a base such as potassium carbonate (1.5 equivalents) or powdered sodium hydroxide (1.5 equivalents). The base will deprotonate the N-H of the benzimidazole, forming the benzimidazolide anion.

-

Addition of Alkylating Agent: Slowly add chloroacetonitrile (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-8 hours.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

If using an inorganic base, filter the solid precipitate and wash with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.

-

Data Presentation

As no specific literature with quantitative data for this exact reaction was found, the following table presents potential variations in the experimental conditions based on general knowledge of N-alkylation of benzimidazoles, which can be used as a starting point for optimization.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale for Variation |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) | Sodium Hydride (NaH) | The choice of base affects the reaction rate and potential side reactions. K₂CO₃ is a milder base, while NaOH and NaH are stronger and may lead to faster reactions but also potential decomposition. |

| Solvent | Dimethylformamide (DMF) | Acetone | Acetonitrile (CH₃CN) | The solvent's polarity and aprotic/protic nature can influence the solubility of reactants and the reaction rate. DMF is a polar aprotic solvent that is often effective for such alkylations. |

| Temperature | Room Temperature | 50 °C | Reflux | Increasing the temperature can increase the reaction rate but may also lead to the formation of undesired byproducts. |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | None | A phase transfer catalyst like TBAB can be beneficial, especially when using a solid base in a liquid solvent, to facilitate the reaction between the two phases.[3] |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

The following diagram illustrates the logical relationship of the N-alkylation reaction.

Caption: Logical relationship of the N-alkylation reaction for the synthesis of this compound.

References

The Untapped Potential of 1H-Benzimidazol-1-ylacetonitrile in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazol-1-ylacetonitrile is a versatile, yet underexplored, synthon in the field of organic synthesis. While its isomer, 1H-benzimidazol-2-ylacetonitrile, has been extensively studied and utilized in the construction of fused heterocyclic systems, the 1-substituted analogue offers a unique reactivity profile with significant potential for the synthesis of novel molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this compound and explores its prospective applications as a building block in the development of new chemical entities.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The functionalization of the benzimidazole scaffold is a key strategy in drug discovery. Acetonitrile-substituted benzimidazoles are particularly valuable synthons due to the reactive nature of both the nitrile group and the adjacent methylene protons. This document focuses on the synthetic utility of this compound, providing a practical guide for its preparation and outlining its potential in various synthetic transformations.

Synthesis of this compound

The most direct route to this compound is through the N-alkylation of benzimidazole with a haloacetonitrile, typically chloroacetonitrile. This reaction is generally carried out in the presence of a base in a polar aprotic solvent.

Experimental Protocol: N-Alkylation of Benzimidazole

Materials:

-

Benzimidazole

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

To a solution of benzimidazole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications of this compound as a Synthon

While specific literature on the reactions of this compound is sparse, its structure suggests several potential applications based on the reactivity of the cyanomethyl group and the benzimidazole ring.

Reactions involving the Methylene Group

The methylene protons of this compound are activated by the adjacent electron-withdrawing nitrile group, making them susceptible to deprotonation by a suitable base. The resulting carbanion can act as a nucleophile in various carbon-carbon bond-forming reactions.

-